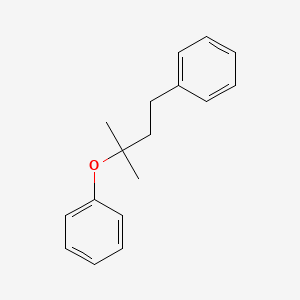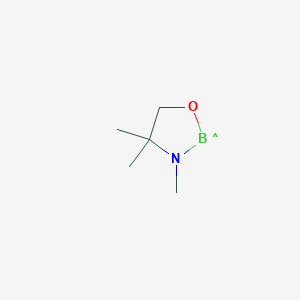
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by its unique azetidine ring structure and the presence of a trimethoxybenzoyl group. Compounds like this are often studied for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxybenzoyl Group: This step involves the acylation of the azetidine ring with 3,4,5-trimethoxybenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Various substitution reactions can occur, especially at the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-N-hydroxy-1-(3,4-dimethoxybenzoyl)azetidine-2-carboxamide
- (2R)-N-hydroxy-1-(3,5-dimethoxybenzoyl)azetidine-2-carboxamide
- (2R)-N-hydroxy-1-(3,4,5-trimethoxyphenyl)azetidine-2-carboxamide
Uniqueness
The uniqueness of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide lies in its specific substitution pattern on the benzoyl group and the presence of the azetidine ring. These features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
647854-68-0 |
|---|---|
Fórmula molecular |
C14H18N2O6 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O6/c1-20-10-6-8(7-11(21-2)12(10)22-3)14(18)16-5-4-9(16)13(17)15-19/h6-7,9,19H,4-5H2,1-3H3,(H,15,17)/t9-/m1/s1 |
Clave InChI |
IBNPFNTZPYPQGK-SECBINFHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC[C@@H]2C(=O)NO |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC2C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)







![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)


![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

